molecular formula C24H20O5 B562091 N-Butylfluorescein CAS No. 335193-91-4

N-Butylfluorescein

Cat. No. B562091
CAS RN: 335193-91-4
M. Wt: 388.419
InChI Key: UMLSFGLXYOSGJH-UHFFFAOYSA-N
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Description

N-Butylfluorescein is an alkyl-substituted fluorescein . It can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C .


Synthesis Analysis

N-Butylfluorescein can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C . The synthesis of N-Butylfluorescein can be achieved from Benzoic acid, 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)-, butyl ester .


Molecular Structure Analysis

The molecular formula of N-Butylfluorescein is C24H20O5 . It has a molecular weight of 388.41 . The SMILES representation is OC1=CC=C2C3 (C4=C (OC2=C1)C=C (OCCCC)C=C4)C5=C (C (O3)=O)C=CC=C5 .


Chemical Reactions Analysis

While specific chemical reactions involving N-Butylfluorescein are not mentioned in the search results, it’s known that electrophilic N–F fluorinating reagents have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .


Physical And Chemical Properties Analysis

N-Butylfluorescein is a yellow solid . It has a molecular weight of 388.41 . It displays excitation/emission maxima of 467/512 nm, respectively . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

I have conducted a search for the scientific research applications of N-Butylfluorescein. However, the information available is limited and does not provide a comprehensive list of six to eight unique applications. The known application is its use in the synthesis of butyl fluorescein myo-inositol phosphate (butyl FLIP), a fluorogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC) .

Safety and Hazards

N-Butylfluorescein may cause serious eye irritation and may be harmful if swallowed . It may also be irritating to the mucous membranes and upper respiratory tract, and may be harmful by inhalation or skin absorption .

Future Directions

N-Butylfluorescein, as a synthetic product, has potential research and development risk . It can be used for the synthesis of fluorogenic substrates for assaying phosphatidylinositol-specific phospholipase C, indicating its potential in biochemical research .

Mechanism of Action

Target of Action

N-Butylfluorescein primarily targets Phosphatidylinositol-specific phospholipase C (PI-PLC) . PI-PLC is an enzyme that plays a crucial role in the inositol signaling pathway, which is involved in various cellular functions such as cell growth and differentiation .

Mode of Action

N-Butylfluorescein interacts with its target, PI-PLC, by serving as a fluorogenic substrate . When cleaved by PI-PLC, it releases a fluorescent signal, allowing the activity of PI-PLC to be monitored in real-time .

Biochemical Pathways

The primary biochemical pathway affected by N-Butylfluorescein is the inositol signaling pathway . By acting as a substrate for PI-PLC, N-Butylfluorescein can help monitor the activity of this enzyme, providing insights into the regulation of this pathway .

Pharmacokinetics

As a fluorescent compound, its bioavailability can be inferred from the intensity of the fluorescent signal it produces upon interaction with pi-plc .

Result of Action

The molecular effect of N-Butylfluorescein’s action is the generation of a fluorescent signal upon cleavage by PI-PLC . This allows for the real-time monitoring of PI-PLC activity, contributing to our understanding of the inositol signaling pathway .

Action Environment

The action, efficacy, and stability of N-Butylfluorescein can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and the specific characteristics of the cell or tissue in which it is used

properties

IUPAC Name

3'-butoxy-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLSFGLXYOSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661845
Record name 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335193-91-4
Record name 3'-Butoxy-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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